molecular formula C16H11N3O5 B11051060 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide

2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide

Cat. No. B11051060
M. Wt: 325.27 g/mol
InChI Key: AKFZFBFDRCIJHM-UHFFFAOYSA-N
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Description

2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-aminobenzamide under controlled conditions. The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group facilitates nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and at controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may have different biological activities.

Mechanism of Action

The mechanism of action of 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide involves its interaction with various molecular targets. For instance, its anticonvulsant activity is believed to be associated with its effects on γ-aminobutyric acid (GABA) ionotropic receptors . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide stands out due to its specific structural features, such as the benzamide group, which may enhance its biological activity and selectivity compared to other coumarin derivatives.

This compound’s unique combination of structural elements and biological activities makes it a promising candidate for further research and development in various scientific fields.

properties

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

2-[(3-nitro-2-oxochromen-4-yl)amino]benzamide

InChI

InChI=1S/C16H11N3O5/c17-15(20)9-5-1-3-7-11(9)18-13-10-6-2-4-8-12(10)24-16(21)14(13)19(22)23/h1-8,18H,(H2,17,20)

InChI Key

AKFZFBFDRCIJHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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